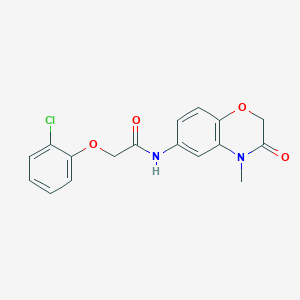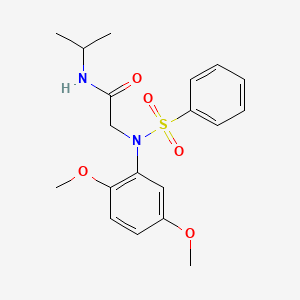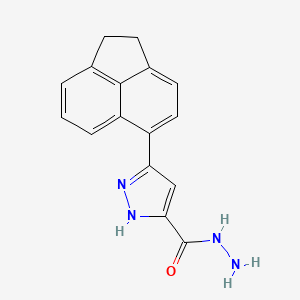![molecular formula C18H22N2O2 B5155018 N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5155018.png)
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide, also known as TBN or TBN-1, is a synthetic compound that belongs to the class of nicotinamide derivatives. It is used in scientific research as a tool compound to study the function of nicotinamide adenine dinucleotide (NAD+) and its role in cellular processes. TBN is a potent activator of the NAD+ biosynthesis pathway and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide activates the NAD+ biosynthesis pathway by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to an increase in cellular NAD+ levels, which in turn activates various NAD+-dependent enzymes and signaling pathways.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase mitochondrial function, enhance DNA repair, and improve glucose metabolism. N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide is a potent activator of the NAD+ biosynthesis pathway and has been shown to have various biochemical and physiological effects. However, it is important to note that N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide is a synthetic compound and may have off-target effects. Additionally, N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide may not be suitable for all experimental systems and may require optimization of concentration and exposure time.
Zukünftige Richtungen
There are many potential future directions for research on N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide. One area of interest is the role of N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide in aging and age-related diseases. N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide has been shown to improve mitochondrial function and enhance DNA repair, which are both important factors in aging. Additionally, N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide may have potential therapeutic applications in diseases such as neurodegenerative disorders, cancer, and metabolic disorders. Further research is needed to fully understand the potential of N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide in these areas.
Synthesemethoden
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide can be synthesized by reacting 4-tert-butylphenol with ethyl bromide to form 2-(4-tert-butylphenoxy)ethyl bromide. This intermediate is then reacted with nicotinamide in the presence of a base to form N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide is widely used in scientific research to study the role of NAD+ in cellular processes. It has been shown to activate the NAD+ biosynthesis pathway and increase cellular NAD+ levels. This has important implications for various cellular processes, including DNA repair, energy metabolism, and aging.
Eigenschaften
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-6-8-16(9-7-15)22-12-11-20-17(21)14-5-4-10-19-13-14/h4-10,13H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDZHIMHAGCUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenoxy)ethyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5154940.png)

![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5154956.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5154976.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5154977.png)

![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5154988.png)

![2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5155003.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155009.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5155013.png)
![methyl 3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5155041.png)
